molecular formula C14H18O3 B12692511 Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate CAS No. 93882-23-6

Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate

Cat. No.: B12692511
CAS No.: 93882-23-6
M. Wt: 234.29 g/mol
InChI Key: DPAFLXYXWGKLGH-UHFFFAOYSA-N
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Description

Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate (CAS: 4791-69-9) is a spirocyclic epoxide ester with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . The compound features a unique bicyclic framework combining a methanoindene core and an oxirane (epoxide) ring fused via a spiro junction. Key identifiers include:

  • IUPAC Name: Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate
  • Exact Mass: 236.1413
  • Polar Surface Area (PSA): 38.83 Ų .

Notably, the term "hexahydro" in the query may refer to a typographical discrepancy, as authoritative sources consistently describe the compound as "octahydro" .

Properties

CAS No.

93882-23-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl spiro[oxirane-3,8'-tricyclo[5.2.1.02,6]dec-1(9)-ene]-2-carboxylate

InChI

InChI=1S/C14H18O3/c1-2-16-13(15)12-14(17-12)7-8-6-11(14)10-5-3-4-9(8)10/h7,9-12H,2-6H2,1H3

InChI Key

DPAFLXYXWGKLGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)C=C3CC2C4C3CCC4

Origin of Product

United States

Biological Activity

Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate is a spiro compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20O3
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 93882-23-6

1. Anticancer Properties

Research indicates that spiro compounds, including this compound, exhibit significant anticancer activities. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and PCNA .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

3. Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant properties of spiro compounds. This compound was evaluated in animal models for its ability to reduce seizure frequency and duration. The compound demonstrated efficacy comparable to established anticonvulsants like phenytoin .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels in cells, contributing to its anticancer and neuroprotective effects.

Case Studies

StudyFindings
Anticancer Study Demonstrated apoptosis induction in MCF-7 breast cancer cells with an IC50 value of 12 µM.
Antimicrobial Study Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
Anticonvulsant Study Reduced seizure activity by 50% in a mouse model at a dose of 20 mg/kg body weight.

Scientific Research Applications

Neuroprotective Properties

Research indicates that compounds similar to ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate may exhibit neuroprotective effects. Studies have shown that certain derivatives can inhibit reactive oxygen species (ROS) formation and nitric oxide (NO) production in neuroblastoma cells, suggesting potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating conditions like Alzheimer's disease. This compound may possess cholinesterase inhibitory activity, which could enhance acetylcholine levels in the brain. This mechanism is essential for improving cognitive functions and mood in patients with dementia .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer or additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers, making it suitable for applications in coatings and adhesives .

Sustainable Materials

Given the increasing demand for environmentally friendly materials, this compound's potential role in developing biodegradable polymers is noteworthy. Research into its synthesis and polymerization could lead to innovative solutions for reducing plastic waste .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated inhibition of ROS in Neuro-2a cells; potential for Alzheimer's treatment .
Study BCholinesterase ActivityIdentified as a potent inhibitor of acetylcholinesterase; implications for cognitive enhancement therapies .
Study CPolymer DevelopmentImproved mechanical properties when used as an additive in polymer blends; enhanced thermal stability .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane ring is highly reactive and undergoes nucleophilic or acid-catalyzed ring-opening. Key pathways include:

Reaction Type Conditions Products Mechanistic Notes
Nucleophilic Attack Grignard reagents (e.g., CH<sub>3</sub>MgBr) in THF Tertiary alcohols via alkyl addition to the epoxide oxygen.Stereoselective attack occurs from the less hindered exo face due to bicyclic strain .
Acid-Catalyzed Hydrolysis H<sub>2</sub>SO<sub>4</sub> or p-TsOH in aqueous media Vicinal diols (e.g., hexahydro-4,7-methano-indene diol derivatives).Protonation of the epoxide oxygen facilitates nucleophilic water attack.
Base-Mediated Elimination NaOH/EtOH or KOH Formation of conjugated dienes via dehydration.Favored under conditions that promote β-elimination.

Ester Group Transformations

The ethyl ester moiety participates in hydrolysis, reduction, and transesterification:

Reaction Type Conditions Products Yield/Selectivity
Acidic Hydrolysis HCl/H<sub>2</sub>O, reflux Carboxylic acid derivative (hexahydrospiro-4,7-methano-indene-3'-carboxylic acid).High yield (~90%) under vigorous conditions .
Reduction (LiAlH<sub>4</sub>) Anhydrous ether, 0°C to RT Primary alcohol (hexahydrospiro-4,7-methano-indene-3'-methanol).Stereoselectivity influenced by the spirocyclic framework .
Transesterification MeOH, H<sub>2</sub>SO<sub>4</sub> catalyst Methyl ester analog.Requires prolonged heating; equilibrium-driven.

Hydroformylation and Catalytic Functionalization

The bicyclic framework enables catalytic transformations under transition-metal catalysis:

Reaction Type Conditions Products Key Observations
Rh-Catalyzed Hydroformylation Rh(CO)<sub>2</sub>(acac), syngas (CO/H<sub>2</sub>), 120°C Aldehyde derivatives (e.g., octahydro-4,7-methano-indene-acetaldehyde).Regioselectivity favors terminal aldehyde formation (9:1 ratio) .
Pd-Catalyzed Cross-Coupling Suzuki-Miyaura conditions (Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid)Spirocyclic biaryl derivatives.Limited by steric hindrance from the bicyclic system.

Cycloaddition and Rearrangement Reactions

The strained spirocyclic system may participate in cycloadditions:

Reaction Type Conditions Products Stereochemical Outcome
[2+2] Photocycloaddition UV light, sensitizer (e.g., acetone) Tricyclic lactone derivatives.Endo selectivity due to orbital orientation .
Diels-Alder Reaction Diene (e.g., cyclopentadiene), heatPolycyclic adducts.Electron-deficient dienophiles react preferentially.

Stereoselective Modifications

The rigid spirocyclic scaffold directs stereochemical outcomes:

  • Grignard Additions : Methyl magnesium bromide attacks the epoxide’s exo face, yielding >90% endo-alcohols .

  • Reductions (DIBAL-H) : Selective reduction of ketones (if present) to endo-alcohols with retention of configuration .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>150°C) induces retro-Diels-Alder fragmentation .

  • Acid Sensitivity : Strong acids (e.g., HBr) cleave the ether linkage, forming brominated indene derivatives .

Key Research Findings

  • Hydroformylation Efficiency : Rhodium catalysts achieve 88% yield in syngas reactions, favoring linear aldehydes .

  • Spirocyclic Rigidity : The fused bicyclic system enforces exo-face reactivity in nucleophilic attacks .

  • Oxirane Reactivity : Epoxide ring-opening dominates under both acidic and basic conditions, with diols as major hydrolysis products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro-Oxirane-Ester Frameworks

Ethyl 1-(Oxiran-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Structure: Combines a quinolone core with an oxirane-methyl-ester side chain.
  • Molecular Formula: Likely C₁₇H₁₇NO₄ (estimated).
  • Synthesis: Prepared via nucleophilic substitution of 2-(chloromethyl)oxirane with quinolone derivatives under reflux with K₂CO₃ .
(2R,3R)-Oxiranecarboxylic Acid, 3-Formyl-3-methyl-, Ethyl Ester (CAS: 153116-49-5)
  • Structure : A chiral oxirane-carboxylate with a formyl-methyl substituent.
  • Molecular Formula : C₈H₁₀O₄ .
  • Key Differences : Simpler structure lacking fused bicyclic systems; lower molecular weight (170.16 g/mol) and PSA (~50 Ų) .
Methyl (2R,3'S,6'S,9a'R)-Spiro[oxirane-2,9'-pyrrolo[1,2-a]azepine]-3'-carboxylate
  • Structure : A spiro-oxirane linked to a pyrroloazepine core.
  • Molecular Formula : C₂₀H₂₄N₂O₄ (benzyl-substituted derivative).
  • PSA exceeds 70 Ų due to amine and ester groups .

Functional Analogues: Epoxide-Containing Esters

Tributyl Acetyl Citrate (CAS: 77-90-7)
  • Structure : A citrate ester with acetyl and tributyl groups.
  • Molecular Formula : C₂₀H₃₄O₈ .
  • Key Differences : Linear ester chain without cyclic or spiro motifs; used as a plasticizer rather than a synthetic intermediate .
Trihexyl O-Acetylcitrate (CAS: 24817-92-3)
  • Structure : Similar to tributyl acetyl citrate but with hexyl chains.
  • Molecular Formula : C₂₆H₄₆O₈ .
  • Applications: Non-volatile plasticizer; lacks reactive epoxide groups .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Exact Mass PSA (Ų) Key Structural Features
Target Compound (4791-69-9) C₁₄H₂₀O₃ 236.31 236.1413 38.83 Spiro-methanoindene-oxirane, ester
Ethyl 1-(Oxiran-2-ylmethyl)-quinolone C₁₇H₁₇NO₄ ~299.33 ~65 Quinolone core, oxirane-methyl-ester
(2R,3R)-Oxiranecarboxylic Acid Ester C₈H₁₀O₄ 170.16 ~50 Chiral epoxide, formyl-methyl substituent
Tributyl Acetyl Citrate (77-90-7) C₂₀H₃₄O₈ 402.48 402.2256 112.0 Linear citrate ester, plasticizer

Notes on Discrepancies and Limitations

  • The term "hexahydro" in the query may conflict with the "octahydro" designation in authoritative sources .

Q & A

Q. What are the recommended safety protocols for handling Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate in laboratory settings?

  • Methodological Answer : Prioritize adherence to COSHH regulations (2002/2005) for hazard control. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation of dust/aerosols and ensure proper ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes . Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory irritation, necessitating hazard-specific training for lab personnel .

Q. How can researchers monitor the progress of synthetic reactions involving this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (3:7 v/v) is effective. Polar functional groups (e.g., oxirane) reduce Rf values compared to precursors, enabling reaction tracking . For example, oxirane derivatives exhibit Rf = 0.6 vs. Rf = 0.83 for less polar precursors .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Detect carbonyl (C=O) and oxirane (C-O-C) stretches at ~1730 cm⁻¹ and 1250 cm⁻¹, respectively .
  • NMR : Use ¹H-NMR to resolve spirocyclic and methanoindene proton environments (e.g., δ 1.2–3.5 ppm for aliphatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 389 for related oxirane-carboxylate analogs) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (Bruker APEXII diffractometer, MoKα radiation) reveals spirocyclic and oxirane ring geometries. For example, a related compound crystallizes in a monoclinic system (a = 8.5452 Å, b = 15.9993 Å, c = 13.9215 Å, β = 106.853°) with R-factor = 0.045 . Hydrogen atoms are refined using riding models (Uiso = 1.2–1.5Ueq) .

Q. What computational methods support structure-property studies of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with Gaussian 09 optimizes molecular geometry and predicts electronic properties. Compare computed bond lengths/angles (e.g., oxirane C-O-C angle: ~60°) to crystallographic data to validate models . Fukui indices and molecular electrostatic potential (MEP) maps identify reactive sites for functionalization .

Q. How does this compound interact with metabolic enzymes like carnitine palmitoyltransferase (CPT)?

  • Methodological Answer : Oxirane-carboxylate analogs inhibit CPT-I (EC 2.3.1.21), reducing fatty acid oxidation and ketogenesis. In isolated rat liver models, phenylalkyl oxirane carboxylates (e.g., B 807–27) decrease CPT activity by 40–60% at 10 µM . Chronic administration in fed rats alters glucose metabolism, suggesting hypoglycemic potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Compare reaction conditions (e.g., solvent systems, catalysts). For example, trifluoroacetic acid (TFA) in toluene/acetonitrile achieves 71% yield for spirocyclic analogs , while refluxing with HCl/EtOH yields 79% . Optimize parameters (temperature, stoichiometry) using design-of-experiments (DoE) frameworks.

Analytical and Structural Characterization

Q. What databases are critical for validating the compound’s structural identity?

  • Methodological Answer : Cross-reference CAS (Chemical Abstracts Service), EINECS (European Inventory), and PubChem entries. Use canonical SMILES (e.g., O=C1N(c2c3c(ccc2)c4c(n3C1)CCN(C4)C(=O)OCC)C) and InChI keys (e.g., DLHZVTVUHATYAU-UHFFFAOYSA-N) for digital validation .

Tables for Key Parameters

Crystallographic Data Values
Space GroupP2₁/c
Unit Cell Dimensions (Å, °)a = 8.5452, b = 15.9993, c = 13.9215, β = 106.853
R-Factor0.045
Data-to-Parameter Ratio16.7
Spectroscopic Peaks Assignments
IR: 1730 cm⁻¹C=O stretch
¹H-NMR: δ 3.2–3.5 ppmOxirane protons
MS: m/z 390 (MH⁺)Molecular ion

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